Product packaging for 6-bromo-N,N-dimethylpyridine-3-sulfonamide(Cat. No.:CAS No. 1216077-29-0)

6-bromo-N,N-dimethylpyridine-3-sulfonamide

Katalognummer: B3033837
CAS-Nummer: 1216077-29-0
Molekulargewicht: 265.13
InChI-Schlüssel: NBFKXXGVSAFHSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Bromo-N,N-dimethylpyridine-3-sulfonamide (CAS 1216077-29-0) is a high-purity chemical building block with the molecular formula C 7 H 9 BrN 2 O 2 S and a molecular weight of 265.13 g/mol . This compound is characterized as a white to yellow solid and requires storage under cold-chain conditions between 2-8°C to ensure stability . Its structure features a pyridine ring substituted with a bromo group and a dimethyl-sulfonamide group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The core research value of this compound lies in its potential as a versatile synthetic precursor. The bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the construction of more complex molecular architectures . Furthermore, the sulfonamide functional group is of significant pharmacological interest. Sulfonamides are a well-known class of compounds that exhibit a broad spectrum of biological activities, primarily acting as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . This mechanism makes sulfonamide derivatives a cornerstone for investigating novel antibacterial agents . Beyond their antibacterial properties, sulfonamide-based compounds are also explored for their use as diuretics, anticonvulsants, and carbonic anhydrase inhibitors, highlighting their versatility in drug discovery programs . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to leverage this compound to explore new chemical spaces in agrochemical and pharmaceutical development, to study enzyme inhibition mechanisms, and to create specialized compound libraries for high-throughput screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2O2S B3033837 6-bromo-N,N-dimethylpyridine-3-sulfonamide CAS No. 1216077-29-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-bromo-N,N-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFKXXGVSAFHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 6 Bromo N,n Dimethylpyridine 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 6-bromo-N,N-dimethylpyridine-3-sulfonamide, a combination of high-field and multi-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals.

The structure of this compound features a trisubstituted pyridine (B92270) ring. The substitution pattern gives rise to three distinct aromatic proton signals and a singlet for the two equivalent N-methyl groups. The chemical shifts are influenced by the electronic effects of the bromine atom and the dimethylsulfonamide group. While specific experimental data for this exact compound is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on known substituent effects on the pyridine nucleus.

The expected ¹H NMR spectrum would show three signals in the aromatic region, corresponding to H-2, H-4, and H-5, and a singlet in the aliphatic region for the N(CH₃)₂ group. The ¹³C NMR spectrum would display signals for the five distinct pyridine carbons and one for the N-methyl carbons.

Predicted NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2~8.9 (d)~153.0C4, C6, C(Sulfonamide)
3-~138.0-
4~8.2 (dd)~125.0C2, C5, C6
5~7.6 (d)~129.0C3, C4, C6
6-~142.0-
N(CH₃)₂~2.8 (s)~38.0-

Multi-dimensional NMR experiments are crucial for confirming these assignments:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals at ~8.2 ppm (H-4) and ~7.6 ppm (H-5) would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons (C-2, C-4, C-5, and the N-methyl carbons).

While solution-state NMR provides data on time-averaged molecular structures, solid-state NMR (ssNMR) offers insight into the molecular conformation and packing in the crystalline or amorphous solid state. For sulfonamides, a key area of conformational interest is the rotation around the C-S and S-N bonds, which dictates the spatial orientation of the sulfonamide group relative to the aromatic ring. researchgate.net

Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can be employed to obtain high-resolution spectra of the solid material. The presence of multiple, well-resolved signals for a single carbon position in the ssNMR spectrum would indicate the existence of different conformers within the crystal lattice or the presence of polymorphism. technion.ac.il This information is critical for understanding how the molecule packs in the solid state, which can influence its physical properties. Studies on aromatic sulfonamides have shown that conformational effects play a significant role in their biological activity. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of this compound. The molecular formula is C₇H₉BrN₂O₂S. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2). This pattern is a definitive signature for the presence of a single bromine atom.

Calculated Exact Masses for the Molecular Ion of C₇H₉BrN₂O₂S

IsotopologueMonoisotopic Mass (Da)
[C₇H₉⁷⁹BrN₂O₂S]⁺279.9623
[C₇H₉⁸¹BrN₂O₂S]⁺281.9602

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to fragment the molecular ion and analyze the resulting product ions. wikipedia.org The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For aromatic sulfonamides, fragmentation typically occurs around the sulfonamide functional group. nih.govnih.gov

Under electrospray ionization (ESI) in positive mode, the molecule would likely be observed as the protonated species [M+H]⁺. Key fragmentation pathways for this compound would be expected to include:

Loss of SO₂: A common rearrangement-based fragmentation for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂; 64 Da), leading to a prominent fragment ion. nih.gov

Cleavage of the S-N bond: This cleavage would result in the formation of a dimethylamino radical and a pyridylsulfonyl cation or vice versa, depending on charge distribution.

Cleavage of the C-S bond: Fission of the bond between the pyridine ring and the sulfur atom would generate a bromopyridinyl radical and a protonated dimethylsulfonamide fragment.

Predicted Key Fragments in the ESI-MS/MS Spectrum of [C₇H₉BrN₂O₂S+H]⁺

Proposed Fragment Ion Structurem/z (for ⁷⁹Br)Proposed Neutral Loss
[M+H-SO₂]⁺216.9983SO₂
[C₅H₃BrN-SO₂H]⁺219.9405N(CH₃)₂
[C₅H₄BrN]⁺158.9554SO₂N(CH₃)₂

Vibrational Spectroscopy

The spectrum of this compound would be dominated by vibrations characteristic of the sulfonamide group and the substituted pyridine ring. The most distinct bands are associated with the S=O stretching vibrations of the sulfonyl group. rsc.org The pyridine ring exhibits a series of characteristic stretching and bending vibrations. aps.org

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
ν(C-H) aromatic3100 - 3000Stretching of C-H bonds on the pyridine ring.
ν(C-H) aliphatic3000 - 2850Stretching of C-H bonds in the N-methyl groups.
ν(C=C), ν(C=N)1600 - 1450Pyridine ring stretching vibrations.
νas(SO₂)1350 - 1310Asymmetric stretching of the S=O bonds. rsc.org
νs(SO₂)1160 - 1140Symmetric stretching of the S=O bonds. rsc.org
ν(S-N)920 - 890Stretching of the sulfur-nitrogen bond. rsc.org
ν(C-Br)700 - 500Stretching of the carbon-bromine bond.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds.

The presence of the sulfonamide group is prominently indicated by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration further corroborates the presence of the sulfonamide moiety, appearing in the 900-800 cm⁻¹ range.

The pyridine ring exhibits a set of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. The C-Br stretching vibration is anticipated to appear at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

The N,N-dimethyl group is identified by the C-H stretching and bending vibrations of the methyl groups. The asymmetric and symmetric C-H stretching vibrations are found in the 2980-2850 cm⁻¹ range, while the bending vibrations occur around 1465 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). The C-N stretching of the dimethylamino group is typically observed in the 1250-1020 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound (Predicted)

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchPyridine Ring
2980-2850C-H StretchN,N-dimethyl
1600-1400C=C and C=N StretchPyridine Ring
1350-1300Asymmetric S=O StretchSulfonamide
1160-1140Symmetric S=O StretchSulfonamide
900-800S-N StretchSulfonamide
700-500C-Br StretchBromo-substituent

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR by detecting vibrational modes that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for identifying vibrations of the pyridine ring and the C-Br bond.

The symmetric "ring breathing" mode of the pyridine ring, which is often weak in the FTIR spectrum, typically gives a strong and sharp signal in the Raman spectrum, expected around 1000 cm⁻¹. Other deformations and stretching vibrations of the pyridine ring also produce characteristic Raman signals. The C-Br stretching vibration is also expected to be Raman active and can be observed in the low-frequency region.

The sulfonamide group vibrations, particularly the symmetric S=O stretch, are also Raman active. The vibrations of the N,N-dimethyl group will also be present in the Raman spectrum, providing a comprehensive vibrational profile of the molecule.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Elucidation

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other substituted pyridine sulfonamides and brominated aromatic compounds, allows for a detailed prediction of its solid-state architecture.

It is anticipated that the molecule would crystallize in a common space group, with the pyridine ring being essentially planar. The sulfonamide group will adopt a tetrahedral geometry around the sulfur atom. The orientation of the N,N-dimethyl group relative to the rest of the molecule will be influenced by steric and electronic factors.

Interactive Data Table: Predicted Crystallographic Parameters for a Representative Brominated Pyridine Sulfonamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~10.5
β (°)~105
Z4

Co-crystallization Studies to Probe Intermolecular Interactions

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a compound by forming a crystalline solid with another molecule (a coformer). The presence of both hydrogen bond acceptors (sulfonamide oxygens, pyridine nitrogen) and a halogen bond donor (bromine atom) in this compound makes it an excellent candidate for co-crystallization studies.

Potential coformers could include molecules with strong hydrogen bond donor groups, such as carboxylic acids or amides, which could interact with the sulfonamide or pyridine moieties. Coformers with hydrogen bond acceptor groups could also be employed to interact with the C-H donors of the pyridine ring and methyl groups.

Furthermore, the bromine atom can participate in halogen bonding with Lewis basic sites on coformer molecules, such as nitrogen or oxygen atoms. By systematically selecting coformers, it is possible to probe the hierarchy and strength of these different intermolecular interactions and to design new solid forms of this compound with tailored properties.

Computational Chemistry and Theoretical Modeling of 6 Bromo N,n Dimethylpyridine 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a microscopic view of molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By applying DFT, researchers can predict a molecule's electronic structure, reactivity, and spectroscopic characteristics. For compounds analogous to 6-bromo-N,N-dimethylpyridine-3-sulfonamide, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set, have been used to determine key quantum chemical parameters. nih.govnih.govresearchgate.net

These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, in related bromo-imidazo[1,2-a]pyridine derivatives, the HOMO-LUMO gap has been calculated to be around 4.343 eV. researchgate.netresearchgate.net This value suggests a high stability for the molecule. The distribution of HOMO and LUMO orbitals also reveals potential sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), chemical potential (μ), global softness (σ), and the electrophilicity index (ω), provide further insights into the molecule's reactivity.

Table 1: Predicted Quantum Chemical Parameters for a Structurally Similar Compound

Parameter Value
HOMO Energy -
LUMO Energy -
Energy Gap (ΔE) 4.343 eV researchgate.net
Electronegativity (χ) -
Chemical Hardness (η) -
Chemical Potential (μ) -
Global Softness (σ) -
Electrophilicity Index (ω) -

(Note: Specific values for this compound are not available and are represented by '-'. The energy gap value is from a related compound for comparative purposes.)

Furthermore, DFT is employed to predict spectroscopic properties like FT-IR and NMR spectra. The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for energetic and spectroscopic predictions compared to DFT in some cases. While specific ab initio studies on this compound were not identified, these methods are generally used to refine the understanding of molecular geometries and energies obtained from DFT. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for more computationally efficient methods.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a temporal dimension to the theoretical analysis of molecules, allowing for the exploration of their conformational landscapes and interactions with their environment.

The three-dimensional structure and flexibility of this compound are crucial for its biological activity and material properties. The presence of rotatable bonds, such as the C-S and S-N bonds of the sulfonamide group, allows for multiple conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. The analysis of dihedral angles and root-mean-square deviation (RMSD) over the simulation trajectory can quantify the molecule's flexibility.

MD simulations in explicit solvent models can also elucidate the effects of solvation on the compound's conformation and properties. The radial distribution function (RDF) can be calculated to understand the arrangement of solvent molecules around specific atoms of the solute.

Cheminformatics and Virtual Screening Applications

Cheminformatics tools and virtual screening techniques are vital in modern drug discovery and materials science for identifying molecules with desired properties from large chemical libraries. The calculated properties of this compound make it a candidate for such in-silico screening campaigns.

Ligand-based virtual screening approaches, such as similarity searching and pharmacophore modeling, can be employed using the structural and electronic features of the title compound as a query. nih.gov These methods identify other molecules in a database that are likely to share similar biological activities. Structure-based virtual screening, or molecular docking, involves predicting the binding mode and affinity of the compound within the active site of a biological target. The conformational flexibility and interaction patterns of this compound, as determined by the computational methods described above, are critical inputs for successful docking studies.

The application of these computational techniques provides a detailed theoretical characterization of this compound, paving the way for its further experimental investigation and potential application in various fields of chemistry and materials science.

Exploration of Chemical Space and Ligand-Based Design Principles

Ligand-based design is employed when the structure of a biological target is unknown. This approach relies on the principle that molecules with similar structures often exhibit similar biological activities. The exploration of the chemical space around this compound involves the in silico generation of a virtual library of analogs.

This process begins by deconstructing the molecule into its core fragments: the 6-bromopyridine ring and the N,N-dimethylsulfonamide side chain. Computational tools can then be used to modify these fragments by applying a series of chemical rules to generate novel, synthetically feasible compounds. nih.gov For instance, the bromine atom could be replaced with other halogens or small alkyl groups, and the N,N-dimethyl moiety could be varied to explore different alkyl substitutions.

The resulting virtual library constitutes a defined chemical space. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling or pharmacophore mapping derived from known active compounds, can then be used to screen this library and prioritize analogs of this compound for synthesis and experimental testing.

Table 1: Illustrative Virtual Modifications for Chemical Space Exploration

Scaffold ModificationPositionOriginal GroupPotential ModificationsRationale
Pyridine (B92270) Ring6Bromo (-Br)-Cl, -F, -CH3, -CF3Modulate electronics and steric profile.
Pyridine Ring2, 4, 5Hydrogen (-H)-CH3, -OCH3, -NH2Explore new interaction points.
Sulfonamide GroupNitrogenN,N-dimethylN-ethyl-N-methyl, Pyrrolidinyl, PiperidinylAlter solubility and hydrogen bonding capacity.

Theoretical Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a powerful paradigm in drug discovery that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov This iterative process allows for the rational design of potent and selective inhibitors. nih.gov The application of SBDD to this compound would involve several key steps:

Target Identification and Preparation: A therapeutically relevant protein target is identified, and its 3D structure is obtained, typically through X-ray crystallography or cryo-electron microscopy. nih.gov

Binding Site Analysis: The active site or a druggable allosteric pocket on the target protein is identified and characterized. nih.gov

Molecular Docking: Computational algorithms are used to predict the preferred binding pose and affinity of this compound within the target's binding site. This process evaluates millions of potential conformations and orientations. Studies on similar pyridine-based sulfonamides have successfully used molecular docking to predict interactions with targets like alpha-amylase. eurjchem.comresearchgate.net The docking score, an estimation of binding affinity, is a key metric for evaluation.

Pose Analysis and Optimization: The predicted binding mode is analyzed to identify key molecular interactions, such as hydrogen bonds, ionic interactions, or hydrophobic contacts, with specific amino acid residues. For example, in studies of PI3K/mTOR inhibitors, interactions with key residues like Val851 in the hinge region were crucial for activity. nih.gov Based on this analysis, modifications to the this compound structure are proposed to enhance these interactions and improve potency.

Table 2: Hypothetical Docking Results for this compound Analogs

CompoundModificationDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Parent 6-bromo-N,N-dimethyl-7.5Val851, Lys802
Analog 1 6-chloro-N,N-dimethyl-7.2Val851, Lys802
Analog 2 6-bromo-N-ethyl-N-methyl-7.8Val851, Lys802, Asp933
Analog 3 5-methyl-6-bromo-N,N-dimethyl-8.1Val851, Lys802, Phe930

Theoretical Studies of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how different chemical features of a molecule contribute to its biological activity. pharmacy180.comyoutube.com For the sulfonamide class of compounds, to which this compound belongs, general SAR principles have been well-established, primarily from antibacterial research. pharmacy180.comyoutube.com

Key SAR features for sulfonamides often include:

The sulfonamide group (-SO2NH-) is critical. Replacing the sulfur atom or modifying the group to a carboxamide (-CONH-) typically reduces or abolishes activity. pharmacy180.comyoutube.com

Substituents on the sulfonamide nitrogen (the N1 position) significantly influence potency and pharmacokinetic properties. pharmacy180.com The presence of heterocyclic rings as substituents often leads to highly potent derivatives. pharmacy180.comyoutube.com

For antibacterial sulfanilamides, a free aromatic amino group para to the sulfonamide is essential. pharmacy180.comyoutube.com While this compound does not fit this specific template, the principle highlights the electronic importance of substituents on the aromatic ring.

In the context of the pyridine ring, SAR studies on similar 3-pyridine derivatives have shown that substituents on the ring can modulate potency and metabolic stability. nih.gov The position and nature of these substituents are critical. The bromine at position 6 in the target molecule is expected to significantly influence the electronic properties of the pyridine ring and provide a potential vector for further chemical modification.

Table 3: Summary of General SAR Principles for Pyridine Sulfonamides

Molecular FeaturePosition/GroupImportance for ActivityReference
Sulfonamide Linker -SO2N<Essential for binding; modifications often detrimental. pharmacy180.com
Pyridine Ring Core ScaffoldProvides a key scaffold for orienting substituents. nih.gov
Ring Substituent Position 6 (Bromo)Influences electronic properties and provides a site for modification.N/A
Sulfonamide Nitrogen N,N-dimethylModulates solubility, permeability, and receptor interactions. pharmacy180.com

Catalysis and Material Science Applications of 6 Bromo N,n Dimethylpyridine 3 Sulfonamide Derivatives

Role as a Ligand or Precursor in Catalysis

The structural features of 6-bromo-N,N-dimethylpyridine-3-sulfonamide derivatives make them promising candidates for various catalytic applications. The pyridine (B92270) nitrogen can act as a Lewis basic site for coordination to metal centers, while the sulfonamide group can participate in hydrogen bonding or also coordinate to metals. The bromo group offers a reactive handle for further functionalization, allowing for the tuning of steric and electronic properties.

Homogeneous Catalysis, particularly in Metal-Catalyzed Cross-Couplings

While direct applications of this compound as a ligand in metal-catalyzed cross-coupling reactions are not extensively documented in the current literature, the broader class of pyridinesulfonamides has demonstrated potential in this area. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the sulfonamide group can act as a bidentate ligand, forming stable complexes with transition metals like palladium, nickel, and copper, which are commonly used in cross-coupling reactions.

The electronic properties of the ligand, which are crucial for the efficiency of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), can be modulated by the substituents on the pyridine ring. The presence of the electron-withdrawing sulfonamide group and the bromo substituent on the pyridine ring of this compound would influence the electron density at the metal center, thereby affecting the catalytic activity.

For instance, in a hypothetical Suzuki-Miyaura coupling reaction, a palladium complex of a this compound derivative could facilitate the coupling of an aryl halide with an organoboron compound. The ligand would play a crucial role in stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. Further research is needed to explore the full potential of this class of compounds as ligands in homogeneous catalysis.

Organocatalysis, such as Chiral DMAP-N-oxides as Acyl Transfer Catalysts

A significant area where derivatives of pyridines have shown immense promise is in the field of organocatalysis, particularly as chiral acyl transfer catalysts. While not directly derived from this compound, chiral N-oxides of 4-(dimethylamino)pyridine (DMAP) analogues serve as an excellent example of the catalytic potential of functionalized pyridines.

Chiral DMAP-N-oxides have been developed as highly efficient organocatalysts for a variety of asymmetric acyl transfer reactions. In these catalysts, the oxygen atom of the N-oxide acts as the nucleophilic site, activating acylating agents. The chirality is typically introduced through a substituent on the pyridine ring, which creates a chiral environment around the active site, enabling enantioselective transformations.

For example, chiral DMAP-N-oxides have been successfully employed in the kinetic resolution of racemic alcohols and amines, as well as in the desymmetrization of meso-diols. These reactions proceed with high enantioselectivities and yields, highlighting the effectiveness of this class of organocatalysts. The development of chiral DMAP-N-oxide catalysts derived from functionalized pyridinesulfonamides could open up new avenues in asymmetric synthesis.

Table 1: Examples of Chiral DMAP-N-Oxide Catalyzed Asymmetric Acyl Transfer Reactions

Reaction Type Catalyst Structure Substrate Acylating Agent Product Enantiomeric Excess (ee)
Kinetic Resolution of Alcohols Chiral DMAP-N-Oxide with a binaphthyl scaffold Racemic secondary alcohol Acetic anhydride Acylated alcohol and unreacted alcohol Up to 99%
Desymmetrization of meso-Diols Chiral DMAP-N-Oxide with a ferrocene (B1249389) backbone meso-1,2-diol Benzoyl chloride Mono-benzoylated diol Up to 98%
Asymmetric Steglich Rearrangement Chiral DMAP-N-Oxide with an amino acid derivative O-acylated azlactone - C-acylated azlactone Up to 97%

Integration into Polymeric Materials and Crystalline Frameworks

The rigid structure of the pyridine ring and the potential for intermolecular interactions through the sulfonamide group make this compound derivatives attractive building blocks for the construction of porous polymeric materials and crystalline frameworks.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Synthesis

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of COFs and MOFs relies on the use of rigid organic linkers that can connect to form extended networks.

Derivatives of this compound could potentially serve as such linkers. The bromo substituent can be converted to other functional groups, such as boronic acids or amines, through cross-coupling reactions. These functionalized derivatives could then be used in the solvothermal synthesis of COFs through the formation of boronate esters or imine linkages.

Similarly, for MOF synthesis, the pyridine nitrogen and the sulfonamide group could coordinate to metal ions, forming a coordination network. The geometry and connectivity of the resulting MOF would be dictated by the coordination preference of the metal ion and the structure of the pyridinesulfonamide linker. The porosity and functionality of the resulting COFs and MOFs could be tailored by the choice of the specific derivative of this compound used in the synthesis.

Supramolecular Assemblies and Self-Assembly Processes

The ability of the sulfonamide group to act as both a hydrogen bond donor and acceptor, combined with the potential for π-π stacking interactions involving the pyridine ring, makes this compound derivatives interesting candidates for the construction of supramolecular assemblies.

Through non-covalent interactions, these molecules can self-assemble into well-ordered one-, two-, or three-dimensional structures. The nature of the self-assembly process and the resulting supramolecular architecture can be influenced by factors such as solvent, temperature, and the presence of other interacting molecules. The formation of such assemblies could lead to materials with interesting properties, such as gels, liquid crystals, or crystalline solids with specific packing arrangements.

Development of Advanced Functional Materials

The versatility of the this compound scaffold allows for its incorporation into a variety of advanced functional materials. The bromo group serves as a key functional handle for post-synthetic modification, enabling the introduction of a wide range of functionalities.

For example, the bromo substituent can be replaced by fluorescent dyes, redox-active units, or polymerizable groups to create materials with specific optical, electronic, or mechanical properties. The incorporation of these functionalized pyridinesulfonamide derivatives into polymers could lead to the development of materials for applications in sensors, organic electronics, or drug delivery. The ability to tune the properties of these materials at the molecular level through the derivatization of the this compound core makes this a promising platform for the design of new functional materials.

Table 2: Potential Functional Materials Derived from this compound

Functionalization at 6-position Potential Material Type Potential Application
Polymerizable group (e.g., vinyl, acrylate) Functional Polymer Membranes, coatings, resins
Fluorescent moiety Luminescent Material Organic light-emitting diodes (OLEDs), sensors
Redox-active unit (e.g., ferrocene) Electroactive Polymer Batteries, electrochromic devices
Biologically active molecule Biofunctional Material Drug delivery systems, biomaterials

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound Derivatives in Catalysis and Material Science

Despite extensive searches for scientific literature and data, there is a notable absence of specific research focusing on the electronic, optical, molecular recognition, and sensing applications of derivatives of the chemical compound this compound. While general information on related pyridine-sulfonamide compounds and broader concepts in material science is available, detailed studies and specific data sets pertaining to the derivatives of this particular molecule are not present in the public domain. This scarcity of targeted research prevents a thorough and scientifically accurate discussion as outlined in the requested article structure.

The intended exploration of the electronic and optical properties of these derivatives, including potential applications in non-linear optics, remains speculative without dedicated experimental or theoretical studies. Similarly, the application of these specific derivatives in molecular recognition and chemical sensing is a field that appears to be largely unexplored, with no significant findings reported in the available scientific literature.

The creation of informative data tables and a detailed account of research findings, as requested, is contingent on the existence of such primary research. Without this foundational information, any attempt to generate the specified article would be based on extrapolation from unrelated compounds and would not meet the required standards of scientific accuracy and specificity.

Therefore, due to the lack of available research on the specific applications of this compound derivatives in catalysis and material science, it is not possible to provide the detailed and focused article as requested. Further experimental research is required to elucidate the properties and potential applications of this class of compounds.

Biological and Medicinal Chemistry Research Prospects of 6 Bromo N,n Dimethylpyridine 3 Sulfonamide Analogues Theoretical Focus

Design Rationale for Bioactive Analogues

The design of new bioactive analogues based on a lead compound like 6-bromo-N,N-dimethylpyridine-3-sulfonamide is a cornerstone of medicinal chemistry. This process involves strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The rationale for designing such analogues focuses on two primary areas: the bioisosteric replacement of the core functional groups and the systematic modification of the aromatic scaffold.

Bioisosteric replacement is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. tandfonline.comdrughunter.com The sulfonamide group is a prevalent pharmacophore in numerous approved drugs, but its properties can sometimes be improved through substitution with a suitable bioisostere. nih.govacs.org

One of the most promising bioisosteres for the sulfonamide moiety is the sulfonimidamide group, where one of the sulfonyl oxygens is replaced by a nitrogen atom. acs.orgnih.govresearchgate.net This substitution introduces several significant changes to the molecule's properties that can be advantageous for drug development. nih.govnih.gov Sulfonimidamides can offer improved pharmacokinetic profiles, including decreased lipophilicity and enhanced aqueous solubility, which are often desirable traits for drug candidates. researchgate.net

The replacement of an oxygen atom with a nitrogen atom makes the sulfur center stereogenic, introducing chirality that can be exploited for more specific interactions with a biological target. nih.govresearchgate.net Furthermore, the additional nitrogen atom provides a new vector for derivatization, allowing for further functionalization to fine-tune the molecule's properties or explore new binding interactions within a target's active site. nih.gov The growing interest in sulfonimidamides is driven by their potential to create novel chemical entities with superior drug-like properties compared to their sulfonamide counterparts. acs.org

PropertySulfonamide (-SO₂NR₂)Sulfonimidamide (-S(O)(NR')NR₂)Rationale for Bioisosteric Replacement
Acidity (pKa)Moderately acidicGenerally less acidic than corresponding sulfonamidesModulates ionization state at physiological pH, potentially affecting cell permeability and target binding.
Lipophilicity (logP)VariableOften lower (more hydrophilic) than sulfonamides researchgate.netCan improve aqueous solubility and reduce off-target toxicity related to high lipophilicity.
Hydrogen BondingAcceptor (O atoms)Acceptor (O, N atoms) and potentially Donor (N-H) acs.orgOffers more complex hydrogen bonding patterns, potentially leading to stronger or more selective target interactions. acs.org
ChiralityAchiral at sulfurChiral at sulfur researchgate.netAllows for the synthesis of stereoisomers which may exhibit different potency and selectivity.
Metabolic StabilityGenerally highOften high, with different metabolic pathways researchgate.netMay alter metabolic fate, potentially improving the pharmacokinetic profile.
Synthetic AccessibilityWell-established methods impactfactor.orgscribd.comMore complex, but robust synthetic strategies are emerging nih.govProvides access to novel chemical space and intellectual property. nih.gov

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents due to its ability to engage in various biological interactions and its synthetic tractability. frontiersin.orgnih.govnih.gov Strategic modifications to the pyridine core of this compound and the position of its bromine substituent can be used to probe the structure-activity relationship (SAR) and optimize biological activity.

Key modifications could include:

Repositioning of Substituents : Moving the sulfonamide and bromine groups to different positions on the pyridine ring would alter the molecule's geometry and electronic properties, which could significantly impact binding affinity and selectivity for a target protein.

Bromine Replacement : The bromine atom can be replaced with other halogens (F, Cl, I) to modulate factors like size, electronegativity, and the potential for halogen bonding interactions with the target. Alternatively, replacing bromine with other functional groups (e.g., methyl, trifluoromethyl, cyano) would explore how steric and electronic variations affect activity.

Core Scaffold Modification : The pyridine ring itself could be replaced with other heteroaromatic systems (e.g., pyrimidine (B1678525), pyrazine, thiazole) to explore different spatial arrangements of heteroatoms and substituents, leading to the discovery of novel active chemotypes. nih.gov

Modification StrategySpecific ExampleTheoretical Rationale
Halogen SubstitutionReplace 6-bromo with 6-chloro or 6-fluoroTo investigate the role of halogen bonding and electronic effects on target affinity. Smaller halogens may allow for better fit in a constrained binding pocket.
Positional IsomerismSynthesize 2-bromo-N,N-dimethylpyridine-5-sulfonamideTo alter the spatial orientation of key functional groups and explore alternative binding modes within the target active site.
Bioisosteric Replacement of BromineReplace 6-bromo with 6-trifluoromethyl (-CF₃)To introduce a strong electron-withdrawing group that can act as a hydrogen bond acceptor and enhance metabolic stability.
Pyridine Ring DecorationIntroduce a methyl group at the C2 positionTo probe for additional hydrophobic interactions within the binding pocket and to block potential sites of metabolism.
Scaffold HoppingReplace the pyridine ring with a pyrimidine ringTo change the core geometry and hydrogen bonding capacity of the scaffold, potentially improving selectivity or discovering activity against new targets. frontiersin.org

Theoretical Exploration of Mechanism of Action

Understanding the potential mechanism of action for a novel compound is critical for its development. For analogues of this compound, theoretical and computational approaches can generate plausible hypotheses regarding their molecular targets and binding interactions.

The sulfonamide moiety is historically and famously associated with the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. ontosight.aipatsnap.com This pathway is absent in humans, who obtain folate from their diet, making DHPS a selective antibacterial target. patsnap.com Sulfonamide drugs act as competitive inhibitors by mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA). patsnap.comwikipedia.orgresearchgate.net By binding to the PABA active site, they prevent the synthesis of dihydropteroate, a precursor to folic acid, which is necessary for the production of nucleic acids. ontosight.aiwikipedia.org This inhibition halts bacterial growth and replication. patsnap.com

Given this precedent, a primary hypothesis is that this compound and its analogues could function as DHPS inhibitors. The pyridine sulfonamide core would be expected to occupy the PABA binding site, with the N,N-dimethyl groups and the bromo-pyridine portion extending into adjacent pockets to form additional interactions.

Beyond DHPS, sulfonamides are known to inhibit other enzyme classes. Therefore, alternative or additional mechanisms of action should be considered:

Carbonic Anhydrases : Many sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. mdpi.com

Kinases : The pyridine scaffold is a common feature in many kinase inhibitors, and some sulfonamide-containing molecules have shown activity against these enzymes. researchgate.net

Proteases : Certain sulfonamide derivatives have been developed as inhibitors of proteases, including HIV protease. nih.gov

Computational modeling, particularly molecular docking, is an invaluable tool for exploring the potential binding of a ligand to a protein target at the molecular level. researchgate.netnih.gov A theoretical study of this compound would involve docking the compound into the crystal structure of a candidate enzyme, such as DHPS.

Such a simulation would predict the most likely binding pose and identify key intermolecular interactions that stabilize the protein-ligand complex. For a sulfonamide binding to DHPS, these interactions typically include:

Hydrogen Bonds : The sulfonamide oxygens and the nitrogen atom are strong hydrogen bond acceptors and donors, respectively. These groups could form crucial hydrogen bonds with key amino acid residues in the active site, such as arginine and serine. researchgate.net

Ionic Interactions : If the sulfonamide nitrogen is deprotonated, it could form salt bridges with positively charged residues like arginine or lysine.

Halogen Bonds : The bromine atom on the pyridine ring is a potential halogen bond donor, an interaction that is increasingly recognized as important in drug design. It could interact with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

Hydrophobic and π-stacking Interactions : The pyridine ring can engage in hydrophobic and π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket, further anchoring the ligand. acs.org

These computational models can guide the design of analogues by suggesting modifications that would strengthen these interactions or form new ones, thereby increasing binding affinity and potency. researchgate.netresearchgate.net

Type of InteractionPotential Interacting Group on LigandPotential Interacting Residue in DHPS Active Site (Hypothetical)Significance for Binding
Hydrogen BondSulfonamide Oxygen/NitrogenArginine, Serine, Lysine researchgate.netCrucial for anchoring the ligand in the active site and mimicking the natural substrate.
Halogen BondBromine atomCarbonyl oxygen of the peptide backbone, Aspartate, GlutamateProvides additional binding affinity and directional interaction, enhancing selectivity.
π-π StackingPyridine ringPhenylalanine, Tyrosine, HistidineContributes to binding energy through favorable aromatic interactions.
Hydrophobic InteractionN,N-dimethyl groupsLeucine, Valine, IsoleucineOccupies hydrophobic pockets, displacing water and increasing binding affinity.

Computational Prediction of Biological Targets

While a compound may be designed with a specific target in mind, it often interacts with multiple biological macromolecules. Computational target fishing, also known as reverse screening, aims to identify the most likely protein targets of a small molecule, which can help elucidate its mechanism of action, predict potential off-target effects, or find new therapeutic applications (drug repurposing). nih.govtandfonline.comnih.gov These in silico methods are broadly categorized into ligand-based and structure-based approaches. nih.govnih.gov

Ligand-Based Target Prediction : These methods rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological properties. nih.gov The structure of this compound would be compared against large databases of compounds with known biological activities.

Chemical Similarity Searching : This involves using 2D or 3D fingerprints to find known molecules that are structurally similar to the query compound. The targets of these known molecules are then proposed as potential targets for the query. nih.govtandfonline.com

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. The query molecule can be screened against a database of pharmacophore models built from known active ligands for various targets. nih.gov

Machine Learning : Algorithms can be trained on large datasets of compound-target interactions to build predictive models that can estimate the probability of a new molecule binding to a range of targets. tandfonline.comnih.gov

Structure-Based Target Prediction : These methods utilize the 3D structure of proteins.

Reverse Docking : In this approach, the query molecule is docked against a large library of protein binding sites. nih.govplos.org The proteins are then ranked based on the predicted binding affinity, and the top-ranked proteins are considered potential targets. This method is computationally intensive but can identify novel targets that would not be found by ligand-based approaches. plos.org

These computational predictions generate hypotheses that must be validated through experimental testing. nih.gov However, they provide a powerful and cost-effective starting point for understanding the polypharmacology of a compound and prioritizing experimental resources. tandfonline.comcreative-biolabs.com

Computational ApproachPrincipleRequired InputPotential Output
2D/3D Similarity SearchingSimilar molecules bind to similar targets nih.govStructure of the query moleculeA ranked list of known compounds with similar structures and their associated targets.
Pharmacophore ScreeningMatching the query molecule's 3D features to target-specific pharmacophore models nih.gov3D conformation of the query moleculeA list of targets for which the query molecule fits the activity-defining pharmacophore.
Machine Learning/AI ModelsPredicting activity based on patterns learned from large compound-target datasets tandfonline.comnih.govStructure of the query molecule (as descriptors)A probability score for the interaction between the query molecule and a wide range of targets.
Reverse DockingPredicting binding affinity by fitting the query molecule into many protein structures nih.govplos.org3D conformation of the query moleculeA ranked list of proteins based on the calculated docking score or binding energy.

Target Fishing Approaches and Molecular Docking Studies

Target fishing is a computational strategy used to identify the potential protein targets of a small molecule by screening it against a large database of protein structures. mdpi.com For analogues of this compound, this in silico approach can generate hypotheses about their mechanism of action or identify potential off-target effects. mdpi.com Methods for target fishing can be broadly categorized as ligand-based, which rely on the similarity of the query molecule to known ligands, or receptor-based (inverse docking), which involves docking the molecule into the binding sites of numerous proteins. mdpi.com

Once potential targets are identified, molecular docking is employed to predict the preferred binding mode and affinity of a ligand to a specific protein target. nih.govnih.gov This process involves computationally placing the ligand (e.g., an analogue of this compound) into the active site of a protein and calculating a "docking score," which estimates the binding free energy. A lower score typically indicates a more favorable interaction. The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov For pyridine-sulfonamide derivatives, docking studies could elucidate how the sulfonamide group interacts with active site residues, for example, coordinating with metal ions (like zinc in metalloenzymes) or forming hydrogen bonds, which are crucial for inhibitory activity. utrgv.edu

Table 1: Hypothetical Target Fishing and Molecular Docking Results for a this compound Analogue

Rank Potential Protein Target Target Class Docking Score (kcal/mol) Key Predicted Interactions
1 Carbonic Anhydrase IX Metalloenzyme -9.5 Sulfonamide group coordinates with Zn²⁺ ion; Pyridine N forms H-bond with Thr200.
2 Cyclin-Dependent Kinase 2 (CDK2) Kinase -8.8 H-bonds between sulfonamide O and backbone NH of Leu83; Pyridine ring in hydrophobic pocket.
3 VEGFR-2 Kinase -8.2 Sulfonamide group interacts with Cys919 in the hinge region. nih.gov

Note: The data in this table is illustrative and intended to represent the type of results generated from in silico studies.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. dovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.govresearchgate.net For the this compound scaffold, a ligand-based pharmacophore model could be developed from a set of known active analogues. mdpi.com The resulting model would highlight the critical chemical features responsible for their activity. nih.gov

This validated pharmacophore model then serves as a 3D query for virtual screening of large chemical databases. dovepress.comresearchgate.net Virtual screening is a computational technique used to search libraries containing millions of compounds to identify those that match the pharmacophore model. researchgate.net This process rapidly filters vast chemical spaces to prioritize a smaller, more manageable number of diverse compounds for further investigation. nih.govmdpi.com Hits from the virtual screen, which may have entirely different core structures but share the key pharmacophoric features, can be selected as novel starting points for drug discovery. researchgate.net

Table 2: Hypothetical Pharmacophore Model for a Series of Pyridine Sulfonamide Analogues

Feature Description Geometric Constraint (Example)
HBA1 Hydrogen Bond Acceptor Oxygen atom of the SO₂ group
HBA2 Hydrogen Bond Acceptor Nitrogen atom of the pyridine ring
HBD1 Hydrogen Bond Donor N-H of the sulfonamide (if not dimethylated)
ARO1 Aromatic Ring Centroid of the pyridine ring

Note: This table represents a hypothetical pharmacophore model. HBD1 would be absent in the specific case of this compound but relevant for its primary or secondary sulfonamide analogues.

In Silico Structure-Activity Relationship (SAR) Studies to Guide Future Design

In silico Structure-Activity Relationship (SAR) studies explore how changes in the chemical structure of a compound affect its biological activity. openaccesspub.org By systematically modifying the core scaffold of this compound in silico and predicting the resulting change in binding affinity through methods like molecular docking or more advanced techniques like Free Energy Perturbation (FEP), researchers can build predictive models. researchgate.netnih.gov These Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of the molecules and their predicted biological function. nih.govnih.gov

For the this compound series, SAR studies could investigate the following theoretical modifications:

Substitution at the 6-position: Replacing the bromo group with other halogens (Cl, F) or with small alkyl or electron-withdrawing/donating groups to probe the effect on steric and electronic interactions within the binding site.

Modification of the N,N-dimethyl group: Replacing the dimethyl groups with other alkyl substituents or incorporating them into a cyclic system (e.g., piperidine, morpholine) to explore the impact on solubility and binding. nih.gov

Substitution on the pyridine ring: Adding substituents at other available positions on the pyridine ring to explore additional binding pockets and enhance selectivity.

The insights gained from these computational SAR studies are invaluable for guiding the rational design of next-generation analogues, optimizing potency and selectivity while potentially improving pharmacokinetic properties. researchgate.netmdpi.com

Table 3: Hypothetical In Silico SAR Data for Analogues of this compound Targeting Carbonic Anhydrase IX

Analogue Modification from Parent Compound Predicted Binding Affinity (kcal/mol) Rationale for Change in Affinity
1 Parent Compound -9.5 Baseline
2 6-Cl substitution -9.3 Smaller halogen reduces favorable hydrophobic interaction.
3 6-CF₃ substitution -10.1 Strong electron-withdrawing group enhances interactions.
4 N-ethyl, N-methyl substitution -9.4 Increased steric bulk slightly clashes with a nearby residue.
5 N-H (des-methyl) -9.8 N-H group forms an additional hydrogen bond.

Note: The data presented is for illustrative purposes to demonstrate the principles of an in silico SAR study.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
p-aminobenzoic acid
Piperidine

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-N,N-dimethylpyridine-3-sulfonamide, and how can intermediates be characterized?

  • Methodology : Begin with bromination of pyridine derivatives, followed by sulfonamide functionalization. Key intermediates (e.g., 6-bromo-2,3-dichloropyridine ) can be synthesized via halogenation. Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and X-ray crystallography (as in sulfonamide analogs ) for structural validation. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify protons on the pyridine ring (e.g., deshielded aromatic protons near electronegative groups) and dimethylamino signals (~2.8–3.2 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₇H₉BrN₂O₂S, theoretical MW: 265.03).
  • IR spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. How can solubility challenges during purification be addressed?

  • Methodology : Optimize solvent systems using polarity gradients. For polar sulfonamides, use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures). If solubility is extremely low, consider derivatization (e.g., Boc protection of amines) to improve handling .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for this compound?

  • Methodology :

  • Reaction path searches : Use quantum chemical calculations (e.g., DFT) to model bromination and sulfonylation energetics, identifying transition states and intermediates .
  • Solvent/catalyst screening : Simulate solvent effects (e.g., DMSO vs. THF) on reaction rates using COSMO-RS models.
  • Machine learning : Train models on existing pyridine sulfonamide syntheses to predict optimal temperature, catalyst loading, and reaction time .

Q. What experimental design strategies resolve contradictions between computational predictions and observed reaction yields?

  • Methodology :

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify interactions affecting yield .
  • Sensitivity analysis : Compare computational energy profiles with experimental kinetics (e.g., via in-situ IR monitoring) to pinpoint discrepancies (e.g., unaccounted solvent effects or side reactions) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura coupling : Test bromine’s leaving group ability with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Compare with chloro or iodo analogs (e.g., 6-chloro derivatives ).
  • Kinetic studies : Monitor reaction rates via GC/MS to quantify bromine’s activation energy vs. other halogens.
  • Computational insights : Calculate C-Br bond dissociation energies to predict coupling efficiency .

Q. What strategies mitigate thermal instability during high-temperature reactions?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C).
  • Low-temperature protocols : Use microwave-assisted synthesis or flow chemistry to reduce thermal exposure .
  • Protective groups : Introduce temporary groups (e.g., trifluoroacetyl) to stabilize reactive sites during harsh conditions .

Q. How can mechanistic studies differentiate between SNAr and radical pathways in bromine displacement reactions?

  • Methodology :

  • Radical trapping experiments : Add TEMPO to quench radical intermediates; monitor yield changes.
  • Isotopic labeling : Use ⁸¹Br/⁷⁹Br isotopic effects in NMR to distinguish ionic vs. radical mechanisms.
  • Computational modeling : Compare activation energies for SNAr transition states vs. radical initiation steps .

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Reactant of Route 1
Reactant of Route 1
6-bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N,N-dimethylpyridine-3-sulfonamide

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